C18H34N8O2S2
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Overview
Description
The compound with the molecular formula C18H34N8O2S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H34N8O2S2 typically involves multiple steps, starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. One common synthetic route involves the reaction of a primary amine with a thiocarbonyl compound, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C18H34N8O2S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
C18H34N8O2S2: has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which C18H34N8O2S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
C18H34N8O2S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other thiosemicarbazones and their metal complexes.
Uniqueness: The unique combination of functional groups in imparts specific properties that make it particularly effective in certain applications, such as its high binding affinity to specific biological targets.
Properties
Molecular Formula |
C18H34N8O2S2 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1-[5-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H34N8O2S2/c29-17-19-13-23(3-1-21-5-9-27-10-6-21)15-25(17)26-16-24(14-20-18(26)30)4-2-22-7-11-28-12-8-22/h1-16H2,(H,19,29)(H,20,30) |
InChI Key |
GJLDIZUWCSBYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CNC(=S)N(C2)N3CN(CNC3=S)CCN4CCOCC4 |
Origin of Product |
United States |
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